molecular formula C9H13NO2 B3268897 4-(2-Amino-3-hydroxypropyl)phenol CAS No. 500-88-9

4-(2-Amino-3-hydroxypropyl)phenol

Cat. No.: B3268897
CAS No.: 500-88-9
M. Wt: 167.2 g/mol
InChI Key: DBLDQZASZZMNSL-UHFFFAOYSA-N
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Description

4-(2-Amino-3-hydroxypropyl)phenol is an organic compound that belongs to the class of phenolic substances. It is a derivative of tyrosine and is produced from tyrosine by the catalytic action of tyrosinase . This compound is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a phenol ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the catalytic action of tyrosinase on tyrosine . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-hydroxypropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amino group can yield primary amines.

Scientific Research Applications

4-(2-Amino-3-hydroxypropyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzymatic reactions involving tyrosinase.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for tyrosinase, leading to the production of melanin and other related compounds . The amino and hydroxyl groups play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tyrosine: A precursor to 4-(2-Amino-3-hydroxypropyl)phenol, sharing a similar structure but lacking the hydroxyl group on the propyl chain.

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring, lacking the amino and propyl groups.

    4-Hydroxyphenylalanine: Another derivative of tyrosine, similar in structure but with different functional groups.

Uniqueness

This compound is unique due to its combination of amino and hydroxyl groups attached to a phenol ring, which allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-(2-amino-3-hydroxypropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLDQZASZZMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-88-9
Record name Tyrosinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 2
4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 3
4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 4
4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 5
4-(2-Amino-3-hydroxypropyl)phenol
Reactant of Route 6
4-(2-Amino-3-hydroxypropyl)phenol

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